2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Overview
Description
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a cyclopropyl group and a methyl group.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Radical Reactions: These reactions involve the formation of radicals and can be catalyzed by transition metals or through photocatalysis.
Scientific Research Applications
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Industry: The compound is utilized in material science for its structural characteristics and potential functionalization.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
2-Cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine: This compound lacks the cyclopropyl group but shares the imidazo[1,2-a]pyridine core.
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: This compound has an amine group instead of the cyclopropyl and methyl groups.
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine: This compound features a methanamine group and a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYAUZDIEAVLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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